Home > Products > Screening Compounds P37152 > N-desmethyl loperamide
N-desmethyl loperamide - 66164-07-6

N-desmethyl loperamide

Catalog Number: EVT-276925
CAS Number: 66164-07-6
Molecular Formula: C28H31ClN2O2
Molecular Weight: 463 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desmethyl loperamide (dLop) is the primary metabolite of loperamide, a peripherally-acting opioid drug widely used as an antidiarrheal agent [, , ]. In the context of scientific research, dLop serves as a valuable tool for studying P-glycoprotein (P-gp), a membrane-bound efflux pump belonging to the ATP-binding cassette (ABC) transporter family [, , ]. Notably, dLop exhibits selectivity for P-gp over other ABC transporters like multidrug resistance protein 1 (Mrp1) and breast cancer resistance protein (BCRP) [, , ]. This selectivity makes dLop a useful probe for investigating P-gp function in various tissues, particularly at the blood-brain barrier (BBB) [, , , ].

Future Directions
  • Optimizing dLop-based PET imaging protocols: Investigating factors like optimal tariquidar dosage and timing for maximizing P-gp inhibition and enhancing imaging sensitivity [, ].
  • Developing novel dLop derivatives: Synthesizing compounds with improved properties, such as enhanced brain penetration or greater selectivity for specific P-gp isoforms [, ].
  • Expanding dLop's application beyond the BBB: Investigating P-gp function in other organs like the kidneys and liver using dLop-based imaging [].
  • Exploring dLop's potential as a therapeutic agent: While currently utilized as a research tool, investigating potential therapeutic applications, particularly in conditions involving P-gp dysfunction [].

Loperamide

    Compound Description: Loperamide is a peripherally acting μ-opioid receptor agonist. It is used as an antidiarrheal agent due to its ability to reduce gastrointestinal motility. [, , , , ] Loperamide has low abuse potential because it is a substrate for P-glycoprotein (P-gp), which restricts its entry into the brain where it could exert central opiate effects. [, , , ]

    Relevance: Loperamide is the parent compound of N-desmethyl loperamide. [, , , , ] Both compounds are P-gp substrates, but N-desmethyl loperamide is a more selective substrate for P-gp at low concentrations. [, ] Loperamide is rapidly metabolized to N-desmethyl loperamide, making N-desmethyl loperamide a more desirable radiotracer for imaging P-gp function as it produces fewer radiometabolites that can confound brain imaging results. [, ]

[11C]Verapamil

    Compound Description: [11C]Verapamil is a radiolabeled form of verapamil, a calcium channel blocker that is also a substrate for P-gp. [, , , , , ] It is used as a PET radiotracer to study P-gp function at the blood-brain barrier. [, , , , ]

[11C]Metoclopramide

    Compound Description: [11C]Metoclopramide is a radiolabeled form of metoclopramide, an antiemetic drug that is a substrate for P-gp. [, , ] It is used as a PET radiotracer to assess P-gp function at the blood-brain barrier. [, ]

Tariquidar

    Compound Description: Tariquidar is a potent third-generation P-gp inhibitor that binds to P-gp and blocks its transport function. [, , , , , , , ] It is used in PET studies to assess P-gp function by measuring the increase in brain uptake of P-gp substrate radiotracers, such as [11C]N-desmethyl loperamide, in the presence of tariquidar. [, , , , , , ]

[11C]Laniquidar

    Compound Description: [11C]Laniquidar is a radiolabeled form of laniquidar, a third-generation P-gp inhibitor. [] Like tariquidar, it binds to P-gp and blocks its transport function.

Disulfiram

    Compound Description: Disulfiram is a medication primarily used to treat chronic alcohol dependence by inhibiting aldehyde dehydrogenase, leading to unpleasant side effects upon alcohol consumption. [] It has also been investigated as a potential P-gp inhibitor. []

Paclitaxel

    Compound Description: Paclitaxel is a chemotherapy medication used to treat various types of cancer. [] It is also a known substrate for P-gp. []

    Relevance: Paclitaxel, like N-desmethyl loperamide, is a substrate for P-gp. [] Studies using paclitaxel in P-gp knockout rat models have demonstrated increased oral bioavailability and brain partitioning, highlighting the role of P-gp in limiting its absorption and distribution. [] These findings contribute to understanding the function and relevance of P-gp in drug disposition, which is crucial for developing P-gp substrate radiotracers like [11C]N-desmethyl loperamide.

Sulfasalazine

    Compound Description: Sulfasalazine is an anti-inflammatory medication used to treat inflammatory bowel disease. [] It is a substrate for multiple efflux transporters, including P-gp, BCRP, and MRP2. []

    Relevance: Sulfasalazine serves as a useful tool to study efflux transporter function, including P-gp, alongside N-desmethyl loperamide. [] Research involving sulfasalazine in P-gp, BCRP, and MRP2 knockout rat models has revealed significant alterations in its pharmacokinetic profile depending on the transporter knocked out. [] These findings underscore the overlapping substrate specificities of efflux transporters and highlight the importance of selectivity for radiotracers like [11C]N-desmethyl loperamide when studying specific transporters like P-gp.

Carboxydichlorofluorescein

    Compound Description: Carboxydichlorofluorescein is a fluorescent dye commonly used as a substrate for studying MRP2 transporter activity. []

    Relevance: Carboxydichlorofluorescein serves as a comparative tool to understand efflux transporter function alongside N-desmethyl loperamide, which is a P-gp substrate. [] Studies using carboxydichlorofluorescein in MRP2 knockout rat models have demonstrated the role of MRP2 in its biliary excretion, providing insights into transporter-mediated drug elimination. [] This knowledge contributes to understanding the broader context of efflux transporter function, relevant to the development and application of P-gp substrate radiotracers like [11C]N-desmethyl loperamide.

N-Desmethyl-loperamide Glucuronide

    Compound Description: N-Desmethyl-loperamide glucuronide is a metabolite of N-desmethyl loperamide, formed by the addition of glucuronic acid to N-desmethyl loperamide. []

    Relevance: N-Desmethyl-loperamide glucuronide is a metabolite of N-desmethyl loperamide, and its formation is one route of elimination for N-desmethyl loperamide. [] Unlike its parent compound, it does not readily cross the blood-brain barrier. [] This characteristic is beneficial for the use of [11C]N-desmethyl loperamide as a PET radiotracer, as the formation of a radiolabeled metabolite that does not enter the brain improves the signal-to-noise ratio for measuring P-gp function.

Overview

N-desmethyl loperamide, also known as N-dimethyl-2,2-diphenylbutanamide, is a significant metabolite of loperamide, a well-known opioid used primarily for treating diarrhea. This compound is classified as a μ-opioid receptor agonist and a substrate for the P-glycoprotein efflux pump, which plays a crucial role in drug transport across cellular membranes, particularly at the blood-brain barrier. The study of N-desmethyl loperamide is essential for understanding its pharmacological effects and potential applications in imaging techniques such as positron emission tomography (PET).

Synthesis Analysis

The synthesis of N-desmethyl loperamide involves several steps, typically starting from commercially available precursors. The key steps in the synthesis include:

  1. Formation of the Amide Precursor: The synthesis begins with the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-bromo-2,2-diphenylbutyronitrile in the presence of diisopropylethylamine in acetonitrile at elevated temperatures. This reaction yields an intermediate amide precursor, which is subsequently hydrolyzed to form N-desmethyl loperamide.
  2. Radiolabeling: For applications in PET imaging, N-desmethyl loperamide can be radiolabeled with carbon-11. This process involves dissolving the amide precursor and potassium hydroxide in dimethyl sulfoxide, followed by the introduction of carbon-11 iodomethane into the solution. The resulting compound is purified using high-performance liquid chromatography to ensure high radiochemical purity and stability for intravenous administration .
  3. Yield and Purity: The synthesis typically achieves yields ranging from 30% to 69%, depending on the specific method employed. Radiochemical purity often exceeds 99%, making it suitable for clinical applications .
Molecular Structure Analysis

N-desmethyl loperamide possesses a complex molecular structure characterized by its two phenyl rings and a piperidine moiety. The chemical formula is C₂₁H₂₃ClN₂O, and its molecular weight is approximately 356.87 g/mol. The structure can be depicted as follows:

  • Core Structure: The compound features a piperidine ring attached to a diphenylbutanamide framework.
  • Functional Groups: It contains an amide functional group, contributing to its pharmacological properties.

Structural Data

  • Molecular Formula: C₂₁H₂₃ClN₂O
  • Molecular Weight: 356.87 g/mol
  • Log D (pH 7.4): Approximately 2.60, indicating moderate lipophilicity which facilitates its ability to cross biological membranes .
Chemical Reactions Analysis

N-desmethyl loperamide undergoes various chemical reactions that are significant for its metabolic pathway and pharmacological activity:

  1. Demethylation: As a metabolite of loperamide, N-desmethyl loperamide can further undergo metabolic transformations leading to simpler carbon-containing compounds such as carbon dioxide.
  2. Receptor Binding: The compound interacts with μ-opioid receptors in the central nervous system but exhibits lower potency compared to its parent compound, loperamide.
  3. Efflux Mechanism: Being a substrate for P-glycoprotein, N-desmethyl loperamide's transport across the blood-brain barrier can be inhibited or facilitated depending on the presence of other substances that affect P-glycoprotein activity .
Mechanism of Action

The mechanism of action of N-desmethyl loperamide primarily involves its interaction with μ-opioid receptors located in the gastrointestinal tract and central nervous system:

  • Opioid Receptor Agonism: By binding to these receptors, N-desmethyl loperamide mimics the effects of endogenous opioids, leading to decreased gastrointestinal motility and increased transit time.
  • P-glycoprotein Interaction: Its role as a substrate for P-glycoprotein suggests that it can modulate drug absorption and distribution within the body, particularly influencing how other drugs are processed by this efflux transporter .
Physical and Chemical Properties Analysis

N-desmethyl loperamide exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within typical ranges for similar compounds.

Relevant Data

  • pKa Value: Estimated between 7.2 and 7.3, indicating its behavior as a weak base under physiological conditions.
  • Log P Value: Indicates moderate lipophilicity which is crucial for its ability to penetrate biological membranes effectively .
Applications

N-desmethyl loperamide has several scientific applications:

  1. Research Tool for Drug Transport Studies: It is utilized in studies examining P-glycoprotein function at the blood-brain barrier, helping elucidate mechanisms behind drug resistance and absorption.
  2. Positron Emission Tomography Radiotracer: As a PET radiotracer, it aids in non-invasive imaging of P-glycoprotein function in vivo, providing insights into neurological disorders and drug interactions.
  3. Pharmacological Studies: Its effects on opioid receptors make it valuable for research into pain management therapies and understanding opioid pharmacodynamics .
Molecular Pharmacology of N-Desmethyl Loperamide

Cardiac Ion Channel Interactions

Inhibition Dynamics of hERG Potassium Channels

N-desmethyl loperamide (norloperamide) inhibits the hERG (KV11.1) potassium channel, which conducts the rapid delayed rectifier current (I~Kr~) essential for cardiac repolarization. Electrophysiological studies reveal that N-desmethyl loperamide blocks hERG in a time- and voltage-dependent manner, with an IC~50~ of 0.292 µM (35.6 nM for loperamide) at physiological temperatures. This inhibition is contingent upon channel gating, requiring channel opening during membrane depolarization for high-affinity drug binding. The metabolite’s on-rate kinetics are slower than loperamide’s, while its off-rate is comparable, suggesting differences in trapping efficiency within the central cavity [1] [8].

Nav1.5 Sodium Channel Blockade Mechanisms

N-desmethyl loperamide also inhibits cardiac voltage-gated sodium channels (NaV1.5), albeit with lower potency than hERG. It reduces peak Na⁺ current (I~Na~) with an IC~50~ of 0.526 µM, contributing to conduction slowing (QRS widening) at overdose concentrations. Blockade occurs preferentially in the inactivated state of NaV1.5, with rapid binding kinetics during depolarization. This dual inhibition of repolarizing (hERG) and depolarizing (NaV1.5) currents creates a proarrhythmic substrate under conditions of metabolite accumulation [6] [8].

Comparative hERG Binding Affinity with Loperamide

N-desmethyl loperamide exhibits a 7.5-fold weaker hERG inhibition (IC~50~ = 0.292 µM) compared to loperamide (IC~50~ = 0.039 µM) [1]. However, its plasma concentrations in overdose scenarios can exceed loperamide by 3–5× due to extensive hepatic metabolism via CYP3A4/CYP2C8. This pharmacokinetic shift enables the metabolite to contribute significantly to combined cardiotoxicity, particularly when P-glycoprotein (which effluxes both compounds) is saturated or inhibited [1] [3] [6].

Table 1: Comparative Pharmacology of Loperamide and N-Desmethyl Loperamide at Cardiac Ion Channels

Target ChannelCompoundIC~50~ (µM)Potency Ratio (vs. Loperamide)Primary Electrophysiological Effect
hERG (Kᵥ11.1)Loperamide0.0391.0×QT prolongation, ↑ TdP risk
N-desmethyl loperamide0.292~7.5× weakerSecondary QT prolongation
Naᵥ1.5Loperamide0.239–0.5261.0×QRS widening, ↓ conduction velocity
N-desmethyl loperamide4.5–8.1*~10–20× weaker*Conduction slowing at overdose
Caᵥ1.2Loperamide4.0911.0×Minor contractility effects
N-desmethyl loperamide>10*>2.5× weaker*Negligible impact

*Estimated from structural analogy; direct data limited.* [1] [6]

Structural Determinants of Ion Channel Binding

Cryo-EM-Based Binding Pose Analysis

Cryo-EM structural analysis (PDB: 5VA1) reveals that N-desmethyl loperamide binds within the intra-cavitary drug pocket of the open-state hERG channel, below the selectivity filter. The ligand adopts a conformation where its tertiary amine engages in cation-π interactions, while its halogenated phenyl rings align parallel to S6 helix residues. Water molecules within the cavity induce minor conformational shifts (~0.4 Å) in the ligand pose but do not significantly alter binding free energy. This binding mode is sterically constrained by Phe557 (S5 helix) and Thr623 (pore helix), limiting deep penetration compared to loperamide [1] [9].

Role of Tyr652 and Phe656 Residues in hERG Inhibition

Alanine scanning mutagenesis identifies Tyr652 and Phe656 (S6 helix) as critical residues for high-affinity hERG blockade. N-desmethyl loperamide’s binding affinity decreases by:

  • 17-fold with Y652A mutation
  • 75-fold with F656A mutation [1] [2]The metabolite’s diphenyl structure engages Tyr652 via edge-to-face π-stacking, while Phe656 provides hydrophobic stabilization. The N-demethylation reduces hydrophobic contact with Phe656, explaining its lower potency vs. loperamide [1] [5].

Table 2: Impact of hERG Pore Mutations on N-Desmethyl Loperamide Blockade

MutationLocationFold Change in IC~50~Proposed Interaction Mechanism
Y652AS6 helix↑ 17×Loss of π-stacking with phenyl rings
F656AS6 helix↑ 75×Disrupted hydrophobic enclosure
F557LS5 helix↑ 10×Altered cavity access/voltage sensing
T623APore helix base↑ 16×Impaired inactivation gating
S620TInactivation gate↑ 54×Reduced inactivation stability

Data derived from voltage-clamp studies of mutant channels [1] [2] [5]

π-π Interaction Networks in Ligand-Channel Complexes

The drug’s aromatic moieties form a multivalent π-system with hERG’s aromatic residues:

Properties

CAS Number

66164-07-6

Product Name

N-desmethyl loperamide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide

Molecular Formula

C28H31ClN2O2

Molecular Weight

463 g/mol

InChI

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)

InChI Key

ZMOPTLXEYOVARP-UHFFFAOYSA-N

SMILES

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

(11C)N-desmethyl-loperamide
(N-methyl-11C)-desmethyl-loperamide
N-demethyl-loperamide
N-demethylloperamide
N-desmethyl-loperamide
N-desmethylloperamide

Canonical SMILES

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.